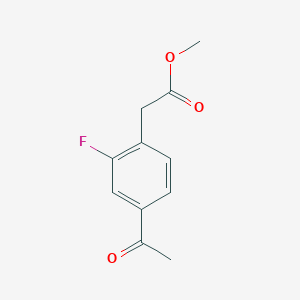

Methyl 2-(4-acetyl-2-fluorophenyl)acetate

Description

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with an acetyl group at the para position and a fluorine atom at the ortho position. The methyl ester functional group enhances its utility as a synthetic intermediate in pharmaceuticals and organic chemistry. Its molecular formula is C11H11FO3, with a molecular weight of 210.20 g/mol . The acetyl group introduces electrophilicity, making the compound reactive toward nucleophilic substitutions, while the fluorine atom modulates electronic properties and steric interactions.

Properties

IUPAC Name |

methyl 2-(4-acetyl-2-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(13)8-3-4-9(10(12)5-8)6-11(14)15-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPXAOJPFQWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.

Reduction: 2-(4-hydroxy-2-fluorophenyl)ethanol.

Substitution: 2-(4-acetyl-2-iodophenyl)acetate.

Scientific Research Applications

Methyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-2-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate

- Molecular Formula : C14H17FO3

- Key Differences : The tert-butyl ester group increases steric bulk and lipophilicity compared to the methyl ester. This substitution may enhance stability under acidic conditions but reduce solubility in polar solvents.

- Applications : Suitable for reactions requiring hindered ester groups .

Methyl 2-(4-amino-2-fluorophenyl)acetate

- Molecular Formula: C9H10FNO2

- Key Differences: Replacement of the acetyl group with an amino group introduces basicity and hydrogen-bonding capability. This compound is a precursor for pharmaceuticals, such as amino acid derivatives .

Methyl 2-(4-chlorophenyl)-2-fluoroacetate

Ester Group Modifications

Ethyl 2-(2,4-difluorophenyl)acetate

- Molecular Formula : C10H10F2O2

- Key Differences : The ethyl ester and difluoro substitution (positions 2 and 4) alter crystallinity and melting points. Such substitutions are common in intermediates for agrochemicals due to enhanced metabolic stability .

Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

Functional Group Comparisons

Methyl 2-fluoro-2-(2-nitrophenyl)acetate

- Molecular Formula: C9H8FNO4

- Key Differences : The nitro group at the ortho position significantly enhances electrophilicity, making this compound reactive in cyclization reactions. The fluorine adjacent to the nitro group further stabilizes transition states .

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- Molecular Formula: C9H10ClFNO2

- Key Differences: The chiral amino group and hydrochloride salt form make this compound a building block for enantioselective synthesis of bioactive molecules, such as antidepressants .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Properties |

|---|---|---|---|---|

| Methyl 2-(4-acetyl-2-fluorophenyl)acetate | C11H11FO3 | 210.20 | 4-acetyl, 2-fluoro | Electrophilic intermediate in synthesis |

| tert-Butyl 2-(4-acetyl-2-fluorophenyl)acetate | C14H17FO3 | 252.28 | tert-butyl ester | Enhanced lipophilicity and stability |

| Methyl 2-(4-amino-2-fluorophenyl)acetate | C9H10FNO2 | 183.18 | 4-amino, 2-fluoro | Pharmaceutical precursor |

| Ethyl 2-(2,4-difluorophenyl)acetate | C10H10F2O2 | 200.18 | 2,4-difluoro, ethyl ester | Agrochemical intermediate |

| Methyl 2-fluoro-2-(2-nitrophenyl)acetate | C9H8FNO4 | 213.17 | 2-nitro, 2-fluoro | Cyclization reactions |

Research Findings and Trends

- Electronic Effects : Fluorine and acetyl groups in this compound synergistically enhance electrophilicity, favoring reactions like Friedel-Crafts acylations .

- Synthetic Utility : tert-Butyl esters () are preferred in peptide synthesis due to their stability, whereas methyl esters are more reactive in transesterifications .

Biological Activity

Methyl 2-(4-acetyl-2-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological profile, including antimicrobial, cytotoxic, and pharmacological effects, supported by various research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H11F O3

- Molecular Weight : 222.21 g/mol

The compound features an acetyl group and a fluorinated phenyl ring, which contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Bactericidal Concentration (MBC) values indicating bactericidal effects at concentrations between 31.25 µg/mL and 125 µg/mL against the same strains .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Staphylococcus epidermidis | 3.91 | 15.62 |

| Enterobacterales (various) | 62.5 - 500 | 125 - >2000 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies demonstrated that this compound has varying effects on different cancer cell lines:

- At concentrations of 100 µM and 200 µM , the compound exhibited significant cytotoxicity towards A549 (lung cancer) and HepG2 (liver cancer) cells.

- Cell viability assays indicated that lower concentrations could enhance cell viability, suggesting a dose-dependent response .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 | 100 | <50 |

| HepG2 | 200 | <50 |

| A549 | 12 | >100 |

| HepG2 | 6 | >100 |

This dual effect highlights the importance of concentration in determining the biological response of the compound.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets .

Case Studies

- Antimicrobial Efficacy : A recent study compared this compound with established antibiotics like nitrofurantoin, revealing comparable efficacy against resistant strains of bacteria, which underscores its potential as an alternative therapeutic agent .

- Cancer Cell Line Response : In another investigation, the compound was tested on multiple cancer cell lines, showing selective cytotoxicity that warrants further exploration into its mechanisms and potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.